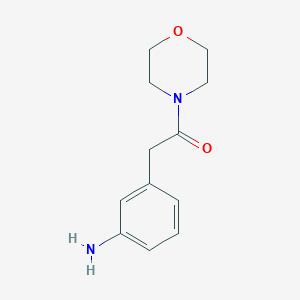

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

Description

Properties

IUPAC Name |

2-(3-aminophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWORGBBDXWASDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441757 | |

| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285984-41-0 | |

| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note & Synthesis Protocol: 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

A Detailed, Two-Step Synthesis for a Versatile Phenylacetamide Building Block

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone, a valuable bifunctional building block for pharmaceutical and materials science research. The described synthetic route is a robust two-step process commencing with the readily available (3-nitrophenyl)acetic acid. The protocol first involves an amide coupling reaction with morpholine to form the intermediate, 2-(3-nitrophenyl)-1-morpholin-4-yl-ethanone. This is followed by a selective catalytic hydrogenation to reduce the nitro moiety, yielding the target primary amine. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone incorporates three key functional groups: a secondary amide, a morpholine ring, and an aniline moiety. This unique combination makes it an attractive scaffold for generating libraries of compounds in drug discovery, particularly for targeting kinases and other enzymes where these features can engage in critical binding interactions. The morpholine group, for instance, is a privileged structure in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability[1].

The synthetic strategy is designed for efficiency and scalability, proceeding through a stable nitro-intermediate. This approach is superior to direct amidation of (3-aminophenyl)acetic acid, as the free amine could compete as a nucleophile, leading to undesired side products. The chosen pathway is outlined below:

Synthetic Scheme:

-

Step 1: Amide Coupling. (3-Nitrophenyl)acetic acid is converted to an activated acyl chloride using thionyl chloride, which then readily reacts with morpholine to form the stable amide intermediate, 2-(3-nitrophenyl)-1-morpholin-4-yl-ethanone. This is a classic and highly efficient method for amide bond formation[2][3].

-

Step 2: Nitro Group Reduction. The nitro group of the intermediate is selectively reduced to a primary amine using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. This method is known for its high yield, clean conversion, and mild reaction conditions, which preserve the integrity of the amide bond[4][5][6].

Materials and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent/Material | Grade | Supplier | Notes |

| (3-Nitrophenyl)acetic acid | ≥98% | Sigma-Aldrich | |

| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Handle in a fume hood. |

| Morpholine | ≥99% | Sigma-Aldrich | Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |

| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich | |

| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Handle carefully; may be pyrophoric. |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |

| Hydrochloric Acid (HCl) | 1 M aq. | VWR | |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | VWR | |

| Brine | Saturated aq. NaCl | VWR |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Parr hydrogenator or H-Cube system

-

Glass funnels and filter paper

-

Celite® 545

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (¹H, ¹³C), Mass Spectrometer (MS)

Detailed Experimental Protocol

Part A: Synthesis of 2-(3-Nitrophenyl)-1-morpholin-4-yl-ethanone (Intermediate 2)

This procedure details the formation of the amide bond by first converting the carboxylic acid to a more reactive acyl chloride.

-

Acid Chloride Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-nitrophenyl)acetic acid (9.05 g, 50 mmol, 1.0 eq.).

-

In a chemical fume hood, add thionyl chloride (11.0 mL, 150 mmol, 3.0 eq.) to the flask.

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 2 hours. The solid will dissolve as it is converted to the liquid acyl chloride.

-

Rationale: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. Thionyl chloride also serves as the solvent, and the excess is easily removed under vacuum[3].

-

-

Removal of Excess Thionyl Chloride:

-

Cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride using a rotary evaporator. To trap the volatile and corrosive SOCl₂, a base trap (e.g., containing NaOH solution) should be used between the flask and the vacuum pump.

-

The crude (3-nitrophenyl)acetyl chloride (1 ) is obtained as a dark oil and is used immediately in the next step without further purification.

-

-

Amidation Reaction:

-

Place the flask containing the crude acyl chloride (1 ) in an ice bath and add 100 mL of anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of morpholine (8.7 mL, 100 mmol, 2.0 eq.) and triethylamine (14.0 mL, 100 mmol, 2.0 eq.) in 50 mL of anhydrous DCM.

-

Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the amidation reaction, driving the reaction to completion[3].

-

Add the morpholine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by TLC (3:7 EtOAc/Hexanes). The starting acyl chloride is highly reactive and should be consumed.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purpose: The acid wash removes excess morpholine and triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield 2-(3-nitrophenyl)-1-morpholin-4-yl-ethanone (2 ) as a pale yellow solid.

-

Expected Yield: ~80-90%.

-

Part B: Synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone (Target Compound 3)

This procedure details the selective reduction of the aromatic nitro group to an amine using catalytic hydrogenation.

-

Reaction Setup:

-

In a heavy-walled hydrogenation flask or a suitable pressure vessel, dissolve the nitro-intermediate 2 (10.0 g, 40 mmol, 1.0 eq.) in 150 mL of methanol.

-

Safety First: Under a gentle stream of inert gas (nitrogen or argon), carefully add 10% Pd/C (1.0 g, 10% w/w).

-

Warning: Palladium on carbon is a pyrophoric catalyst, especially when dry or in the presence of flammable solvents and hydrogen. Always handle it in an inert atmosphere and do not allow it to dry on filter paper exposed to air[4][5].

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to a Parr hydrogenator or a similar hydrogenation apparatus.

-

Purge the vessel several times with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar) and stir the suspension vigorously at room temperature.

-

The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

-

-

Catalyst Removal and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Critical Step: The catalyst must be removed by filtration through a pad of Celite®. Pre-wet the Celite® pad with methanol. It is crucial to keep the catalyst wet with solvent at all times during filtration to prevent ignition upon contact with air.

-

Filter the reaction mixture through the Celite® pad and wash the pad thoroughly with additional methanol (3 x 30 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from ethyl acetate or by flash column chromatography (silica gel, gradient elution from 50% to 100% EtOAc in hexanes) to afford the final product, 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone (3 ), as an off-white to light brown solid.

-

Expected Yield: >95%.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthesis workflow, from starting materials to the final purified product.

Caption: Workflow diagram for the two-part synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone.

Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Morpholine: Flammable and corrosive. Handle in a fume hood.

-

10% Palladium on Carbon: Potentially pyrophoric catalyst. Handle under an inert atmosphere when dry. Do not allow the catalyst to become dry during work-up. Dispose of the catalyst-containing Celite® pad by quenching it carefully in a large volume of water in a designated waste container.

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and free of leaks. Operate in a well-ventilated area, away from ignition sources.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

FT-IR Spectroscopy: To observe the characteristic stretches (e.g., C=O of the amide, N-H of the amine, disappearance of NO₂ stretches).

-

Melting Point: To assess the purity of the crystalline solids.

References

- S.A. LANGLOIS, G.S. DOW, K.L. DUNCAN, et al. Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

A. V. Palkovich, A. V. Cherkasov, & V. G. Kartsev. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013, 49(6), 787-825. [Link]

- S.A. LANGLOIS, G.S. DOW, K.L. DUNCAN. Process for preparing 4-(4-aminophenyl)morpholin-3-one.

-

Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

-

The Chemistry Translator. organic chemistry reaction #13 - reduction of nitro group to amine. YouTube, 2014. [Link]

-

A. A. El-Sayed, H. A. R. Ali, & M. M. Ghorab. Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. DergiPark, 2020. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Amide Synthesis [fishersci.dk]

- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 5. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

The Elusive Intermediate: An In-Depth Analysis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone in Drug Synthesis

A comprehensive investigation into the scientific literature and patent databases reveals a notable absence of established applications for 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone as a key intermediate in the synthesis of commercialized or late-stage clinical drugs. While this compound is commercially available from various suppliers, its role in medicinal chemistry and drug development appears to be undocumented in publicly accessible resources.

Initial exploration into the application of aminophenyl morpholine derivatives in drug synthesis can often lead to a structurally related but distinct compound, 4-(4-aminophenyl)morpholin-3-one. This molecule is a well-documented and critical intermediate in the industrial-scale synthesis of the anticoagulant medication Rivaroxaban, a direct Factor Xa inhibitor.[1][2][3][4] Numerous patents and research articles detail various synthetic routes to 4-(4-aminophenyl)morpholin-3-one and its subsequent conversion to Rivaroxaban.[1][2][3][4][5]

However, a targeted search for 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone (CAS No. 285984-41-0) did not yield any specific synthetic protocols for drug molecules where it serves as a pivotal building block. This suggests that while the compound may be utilized in early-stage discovery chemistry or for purposes not disclosed in the public domain, it has not yet emerged as a key intermediate for any widely recognized pharmaceutical agents.

The initial hypothesis that 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone could be an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, was also not substantiated by the available literature. The synthesis of Ibrutinib and other BTK inhibitors involves different key intermediates and synthetic strategies.[6][7][8][9][10][11][12]

BTK is a crucial enzyme in B-cell signaling pathways, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune disorders.[13][14] The development of BTK inhibitors has been a significant area of research in medicinal chemistry, with several approved drugs and numerous candidates in clinical trials.[10]

References

- PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone.

- Process for the prepar

- Process for the synthesis of stable amorphous ibrutinib.

- Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Bruton's tyrosine kinase inhibitors: first and second generation agents for patients with Chronic Lymphocytic Leukemia (CLL). [Link]

-

Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. [Link]

-

Synthesis of [13C6]‐Ibrutinib. [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

- Processes and intermedi

-

Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET. [Link]

-

Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. [Link]

Sources

- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban [mdpi.com]

- 3. tdcommons.org [tdcommons.org]

- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 5. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 7. US20190040070A1 - Process for the synthesis of stable amorphous ibrutinib - Google Patents [patents.google.com]

- 8. Bruton's tyrosine kinase inhibitors: first and second generation agents for patients with Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimization of reaction conditions for 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and an in-depth troubleshooting guide in a practical question-and-answer format to address challenges you may encounter. Our approach is grounded in established chemical principles and field-tested insights to ensure you can navigate this multi-step synthesis with confidence and efficiency.

I. Recommended Synthetic Pathway: A Three-Step Approach

The synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone is most reliably achieved via a three-step sequence starting from commercially available 1-(3-nitrophenyl)ethanone. This pathway is selected for its robust and scalable nature, avoiding the need for protecting groups on the aniline moiety and utilizing well-understood, high-yielding transformations.

The overall workflow involves:

-

α-Bromination: Electrophilic substitution on the carbon adjacent to the ketone.

-

Nucleophilic Substitution: Displacement of the bromide with morpholine.

-

Chemoselective Nitro Reduction: Reduction of the nitro group to an amine without affecting the ketone.

Caption: Recommended three-step synthesis workflow.

II. Detailed Experimental Protocols

These protocols are baseline procedures and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Intermediate 1)

-

Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in chloroform.

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in chloroform via the dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.[1]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

-

Quenching & Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and finally with brine.[1]

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure α-bromoketone.[1]

Protocol 2: Synthesis of 1-Morpholin-4-yl-2-(3-nitrophenyl)ethanone (Intermediate 2)

-

Setup: In a round-bottom flask, dissolve 2-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in acetonitrile or THF.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by morpholine (1.2 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting bromoketone is consumed.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution with water and then brine to remove any remaining salts and excess morpholine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which is often pure enough for the next step.

Protocol 3: Synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone (Final Product)

-

Setup: In a round-bottom flask, dissolve 1-Morpholin-4-yl-2-(3-nitrophenyl)ethanone (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Basification: Cool the reaction mixture to room temperature and then pour it carefully into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the product into ethyl acetate (3x). The tin salts can be slow to filter; extraction is often more efficient.

-

Washing: Combine the organic extracts and wash with brine.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexane or dichloromethane/methanol) to yield the final product.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Step 1: α-Bromination

-

Q: My bromination reaction is sluggish or incomplete. What should I do?

-

A: First, ensure your bromine and solvent are anhydrous. Water can interfere with the reaction. Second, check the quality of the starting 1-(3-nitrophenyl)ethanone. If the reaction remains slow, a catalytic amount of acetic acid or HBr can be added to facilitate the enolization required for bromination.

-

-

Q: I am observing significant amounts of a dibrominated side product. How can I prevent this?

-

A: This is a common issue caused by over-bromination. The key is precise stoichiometric control. Ensure you are not adding more than 1.0 equivalent of bromine. Slow, dropwise addition at low temperature (0-5 °C) is critical to allow the monobromination to complete before significant dibromination occurs.[1]

-

Step 2: Nucleophilic Substitution

-

Q: The substitution reaction with morpholine is not going to completion. What are the likely causes?

-

A: Incomplete reactions can result from several factors:

-

Insufficient Base: K₂CO₃ is crucial to neutralize the HBr formed in situ. Ensure it is anhydrous and present in at least 1.5 equivalents.

-

Steric Hindrance: While not extreme in this case, warming the reaction to 40-50 °C can help overcome the activation energy barrier if the reaction is slow at room temperature.

-

Poor Quality Intermediate: Ensure your bromoketone from Step 1 is sufficiently pure, as impurities can inhibit the reaction.

-

-

-

Q: My final product after workup is contaminated with unreacted morpholine. How do I remove it?

-

A: Morpholine is a basic amine and can be easily removed with an acidic wash. During the workup, wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl).[2] The morpholine will be protonated and move into the aqueous layer. Be sure to re-wash with a base (like NaHCO₃ solution) and then brine to remove any residual acid before drying.

-

Step 3: Chemoselective Nitro Reduction

-

Q: My NMR spectrum of the final product shows a peak consistent with an alcohol, and my yield is low. What went wrong?

-

A: This is a classic sign of over-reduction. You have likely reduced both the nitro group and the ketone. This occurs if a non-selective reducing agent (like LiAlH₄ or NaBH₄ under certain conditions) is used. The recommended reagents—SnCl₂ in ethanol or catalytic hydrogenation (H₂/Pd/C)—are highly selective for the nitro group in the presence of a ketone.[3][4] If using catalytic hydrogenation, ensure the catalyst has not been poisoned.

-

-

Q: The workup for the SnCl₂ reduction is difficult, forming a thick emulsion or precipitate. How can I improve it?

-

A: The formation of tin hydroxides upon basification is a well-known challenge. To manage this:

-

Dilution: Use a larger volume of both the extraction solvent (ethyl acetate) and the aqueous base.

-

Filtration Aid: Add Celite® to the mixture before filtration to create a more porous filter cake and prevent clogging.

-

Alternative Workup: After basification, add Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for an hour. The tartrate will chelate the tin salts, keeping them in the aqueous phase and leading to a much cleaner separation.

-

-

General FAQs

-

Q: Can I perform this synthesis as a one-pot reaction?

-

A: A one-pot synthesis for all three steps is not recommended due to incompatible reagents and conditions. For example, the basic conditions of the morpholine substitution are incompatible with the acidic nature of the bromination step. However, a two-pot synthesis where the crude bromoketone is directly used in the substitution step without full purification is often feasible and can improve overall efficiency.

-

-

Q: What are the critical safety precautions?

-

A:

-

Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Have a sodium thiosulfate solution ready for quenching any spills.

-

Chloroform: A suspected carcinogen. Use only in a fume hood.

-

Exothermic Reactions: The nitro reduction with SnCl₂ can be exothermic. Add the reagent slowly and have cooling available.

-

-

IV. Data Summary and Optimization Parameters

The following table provides a summary of typical reaction parameters and expected outcomes. These values are illustrative and should be optimized for your specific setup.

| Parameter | Step 1: α-Bromination | Step 2: Nucleophilic Substitution | Step 3: Nitro Reduction |

| Key Reagents | 1-(3-nitrophenyl)ethanone, Br₂ | 2-Bromo-1-(3-nitrophenyl)ethanone, Morpholine, K₂CO₃ | 1-Morpholin-4-yl-2-(3-nitrophenyl)ethanone, SnCl₂·2H₂O |

| Solvent | Chloroform | Acetonitrile / THF | Ethanol |

| Temperature | 0-5 °C, then RT | Room Temperature | Reflux (~78 °C) |

| Typical Time | 2-3 hours | 4-6 hours | 2-3 hours |

| Expected Yield | 85-95% | 90-98% | 75-90% |

| Key Monitoring | TLC (disappearance of starting material) | TLC (disappearance of bromoketone) | TLC (disappearance of nitro compound) |

V. Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common synthesis failures.

Caption: Troubleshooting decision tree for synthesis issues.

References

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). To Chemistry Journal. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. Organic Process Research & Development. [Link]

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. [Link]

- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Synthesis of 2-aminodiaryl ketones. ResearchGate. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

-

2-Bromo-1-(3-nitrophenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

- 1-(aminophenyl)-2-aminoethanone derivatives.

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Exercise 20.41 (a) - Multi-step Synthesis with Aldehydes and Ketones. (2021). YouTube. [Link]

-

Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

-

Which reagent can reduce a nitro group to a primary amine but not reduce ketones? (2014). ResearchGate. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2024). MDPI. [Link]

-

The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. ResearchGate. [Link]

-

CHAPTER 4: Amide Bond Formation. (2022). The Royal Society of Chemistry. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

-

Workup: Amines. University of Rochester, Department of Chemistry. [Link]

-

2-Bromo-1-(3-nitrophenyl)ethan-1-one. (2018). SIELC Technologies. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]

-

16.6: Multistep Synthesis. (2019). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for minimizing impurity levels during the synthesis and purification of this key chemical intermediate. Our approach is rooted in explaining the causal mechanisms behind impurity formation and providing robust, field-tested protocols to ensure the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone, and what are the critical control points?

A common and effective strategy involves a two-step process starting from a commercially available precursor, 2-chloro-1-(3-nitrophenyl)ethanone. The synthesis proceeds via nucleophilic substitution followed by reduction of the nitro group.

-

Step 1: Nucleophilic Substitution: 2-chloro-1-(3-nitrophenyl)ethanone is reacted with morpholine to form the intermediate, 2-(3-nitro phenyl)-1-morpholin-4-yl-ethanone. The primary challenge here is ensuring complete reaction and minimizing side reactions caused by the basicity of morpholine.

-

Step 2: Nitro Group Reduction: The nitro-intermediate is then reduced to the target amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean byproducts.[1][2] This step is the most critical for controlling the final impurity profile, as incomplete or over-reduction can introduce significant contaminants.

The overall workflow, including purification, is outlined below.

Caption: General workflow for synthesis and purification.

Q2: What are the most common impurities I should expect, and where do they originate?

Understanding the origin of impurities is fundamental to preventing their formation. The table below summarizes the most likely contaminants.

| Impurity Name/Type | Probable Origin | Recommended Analytical Method |

| Unreacted Starting Material | Incomplete nitro group reduction in Step 2. | HPLC, TLC, LC-MS |

| (2-(3-Nitrophenyl)-1-morpholin-4-yl-ethanone) | ||

| Over-reduced Species | Harsh hydrogenation conditions (high pressure/temp). | HPLC, LC-MS, GC-MS |

| (e.g., amino group reduction) | ||

| Isomeric Impurities | If starting material contains ortho/para isomers. | HPLC with a suitable column, NMR |

| (e.g., 2-(2/4-Aminophenyl)...) | ||

| Ring-Opened Byproducts | Occurs under harsh acidic or basic conditions, or with certain solvents like alcohols at high temperatures.[3] | LC-MS, NMR |

| Unreacted 2-chloro-1-(3-nitrophenyl)ethanone | Incomplete nucleophilic substitution in Step 1. | HPLC, TLC |

Troubleshooting Guide: Proactive Impurity Minimization

This section provides direct answers to common issues encountered during synthesis.

Issue 1: My final product is contaminated with the nitro-intermediate starting material.

-

Root Cause: This is the most common issue and points directly to an incomplete or inefficient catalytic hydrogenation step. The catalyst may be inactive, or the reaction conditions may be suboptimal.

-

Expert Analysis & Solution: The goal is to drive the reduction to completion without initiating side reactions. Catalytic activity is paramount.

-

Catalyst Choice & Handling: Use a high-quality Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%). Ensure the catalyst is fresh and has been stored under inert conditions. Never expose a dry Pd/C catalyst to hydrogen in the air, as it can ignite. Wet the catalyst with the reaction solvent before introducing hydrogen.

-

Reaction Conditions: Hydrogenation of nitro groups is highly exothermic.

-

Temperature Control: Start the reaction at room temperature. A moderate increase to 40-50°C can enhance the reaction rate, but excessive heat can promote side reactions. For industrial scales, temperatures between 75-85°C have been reported to reduce reaction times, but require careful monitoring.[1]

-

Hydrogen Pressure: A pressure of 2-10 bar is generally sufficient.[1] Higher pressures can sometimes lead to over-reduction if not carefully controlled.

-

Solvent Selection: Aliphatic alcohols like ethanol or methanol are effective.[1] However, be aware that alcohols can sometimes lead to ring-opened ester byproducts under certain conditions.[3] Using an aqueous suspension is a greener and often highly effective alternative that can simplify workup.[2]

-

-

Self-Validating Protocol: Reaction Monitoring

-

Objective: To confirm the complete consumption of the nitro-intermediate.

-

Method: Thin-Layer Chromatography (TLC).

-

Procedure:

-

Prepare a TLC plate (e.g., silica gel).

-

Spot a sample of the starting nitro-intermediate (as a reference), a co-spot (reference + reaction mixture), and a sample from the reaction mixture.

-

Develop the plate using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane).

-

Visualize under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

-

-

-

Issue 2: My analysis shows unexpected peaks, possibly from side reactions.

-

Root Cause: This often stems from overly aggressive reaction conditions or the use of inappropriate solvents. For instance, using an alcohol solvent for the cyclization step can sometimes lead to the formation of ring-opened ester derivatives as side products.[3]

-

Expert Analysis & Solution: The principle of "mechanical investment" applies here—it is far easier to prevent impurities than to remove them.

-

Solvent Purity: Always use high-purity, dry solvents, especially for the nucleophilic substitution step, to avoid hydrolysis of the chloro-ethanone starting material.

-

Temperature & Stoichiometry Control: In the first step, add the morpholine base slowly to the solution of 2-chloro-1-(3-nitrophenyl)ethanone at a controlled temperature (e.g., 0-10°C) to manage the exotherm and prevent side reactions.[4] Using a slight excess of the amine can help drive the reaction to completion.[4]

-

Inert Atmosphere: Conduct reactions, particularly those involving sensitive reagents, under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

-

Below is a troubleshooting decision tree to guide your optimization process.

Caption: Troubleshooting decision tree for impurity analysis.

High-Purity Purification Protocols

Even with an optimized synthesis, a robust purification strategy is essential.

Q3: What is the most effective method for purifying the crude 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone?

Recrystallization is the most efficient and scalable method for primary purification. It leverages differences in solubility between the desired product and impurities. If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable secondary option.

Experimental Protocol 1: Optimized Recrystallization

-

Principle: The ideal solvent will dissolve the crude product completely at an elevated temperature but allow it to crystallize with high recovery upon cooling, while impurities remain in the mother liquor.

-

Step 1: Solvent Screening.

-

Test solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetone/Water mixtures).

-

An ideal solvent will show poor solubility at room temperature but high solubility near its boiling point. A combination of a "good" solvent (high solubility) and an "anti-solvent" (low solubility) is often effective. Ethyl acetate has been shown to be effective for washing and purification of similar compounds.[5]

-

-

Step 2: Recrystallization Procedure (Example with Ethyl Acetate).

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of ethyl acetate, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring (e.g., to 50-55°C).[5]

-

Add more ethyl acetate in small portions until the solid completely dissolves. Avoid adding a large excess.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

-

Further cool the flask in an ice bath (0-5°C) for at least one hour to maximize crystal formation.[5]

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of cold ethyl acetate to remove residual mother liquor.

-

Dry the purified crystals under vacuum to a constant weight.

-

-

Validation: Check the purity of the recrystallized product and the mother liquor by HPLC or TLC. A significant reduction of impurities in the product sample confirms a successful purification.

Experimental Protocol 2: Flash Column Chromatography

-

Principle: This technique separates compounds based on their differential polarity and affinity for a solid stationary phase (e.g., silica gel).

-

Procedure:

-

Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is typically effective.

-

Mobile Phase (Eluent) Selection: Use TLC to find an eluent system that gives good separation and a retention factor (Rf) of ~0.3 for the desired product. Start with a non-polar solvent like Hexane and gradually increase the polarity by adding Ethyl Acetate or Acetone.

-

Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like Dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting with the determined mobile phase, collecting fractions in test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final, high-purity product. This approach is well-suited for separating closely related isomers or byproducts.[6]

-

References

-

Mederski, W., et al. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a kilogram scale. HETEROCYCLES, Vol. 74. Available at: [Link]

- Bayer HealthCare AG. (2006). Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents (CA2538906C).

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. Available at: [Link]

- Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents (WO2019138362A1).

-

Gouda, M. A., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, Vol 7. Available at: [Link]

- Sandoz AG. (2011). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents (EP2560964A1).

- Jiangsu Nhwa Pharmaceutical Co Ltd. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents (CN112939893A).

-

ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Available at: [Link]

-

PubMed. (2017). Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers... Journal of Separation Science. Available at: [Link]

Sources

- 1. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 2. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tdcommons.org [tdcommons.org]

- 6. Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming common issues in the N-acylation of aminophenyl compounds

Welcome to the comprehensive support guide for overcoming common challenges in the N-acylation of aminophenyl compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing expert insights, troubleshooting guides, and detailed protocols to ensure the success of your chemical syntheses. Our approach is grounded in years of field experience, focusing on the causality behind experimental choices to empower you with a deep understanding of the reaction mechanisms and variables at play.

Introduction: The Ubiquity and Challenges of N-Acylation

The N-acylation of aminophenyl compounds to form amides is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and advanced materials.[1][2] This reaction's utility often lies in its ability to install a protective group on primary or secondary amines, thereby modulating their reactivity for subsequent transformations.[1][3] Despite its widespread application, the seemingly straightforward formation of an amide bond can be fraught with challenges, including low yields, undesirable side reactions, and purification difficulties.[4] This guide provides a systematic approach to diagnosing and resolving these common issues.

Troubleshooting Common Issues

Navigating the complexities of N-acylation requires a keen awareness of potential pitfalls. The following table outlines common problems, their probable causes, and field-proven solutions.

| Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |

| Low Product Yield | Incomplete Reaction: Insufficient reactivity of the acylating agent or amine. | 1. Increase Reactivity of Acylating Agent: Convert carboxylic acids to more reactive acyl chlorides or anhydrides.[5] Acyl chlorides are generally more reactive than anhydrides. 2. Catalyst Use: Employ a suitable catalyst. For reactions with less reactive acylating agents like carboxylic acids, coupling agents such as EDC with HOBt can be effective.[6] For acylations with anhydrides or acyl chlorides, a base catalyst (e.g., pyridine, triethylamine) is often used to neutralize the acid byproduct and drive the reaction forward.[5][7] 3. Increase Reaction Temperature: Elevating the temperature can increase the reaction rate, but must be done cautiously to avoid degradation.[8] |

| Side Reactions: Competing reactions reduce the formation of the desired product. | See the "Common Side Reactions and Mitigation Strategies" section below for a detailed breakdown. | |

| Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent. | 1. Solvent Screening: Test a range of solvents to find one that dissolves both the aminophenyl compound and the acylating agent. Common solvents include DMF, DMSO, acetonitrile, and ethyl acetate.[9] 2. Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be highly efficient, especially with microwave irradiation.[1] | |

| Formation of Di-acylated Byproduct | Excess Acylating Agent or High Reactivity: The mono-acylated product reacts further to form a di-acylated species. This is particularly common with diaminophenyl compounds.[8] | 1. Stoichiometric Control: Carefully control the molar ratio of the acylating agent to the aminophenyl compound. A 1:1 ratio is a good starting point for mono-acylation. 2. Slow Addition: Add the acylating agent dropwise to the solution of the aminophenyl compound to maintain a low instantaneous concentration of the acylating agent. 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second acylation reaction more significantly than the first. |

| O-Acylation Instead of N-Acylation (in Aminophenols) | Reaction Conditions Favoring O-Acylation: While N-acylation is generally preferred, certain conditions can promote acylation of the hydroxyl group. | 1. Exploit Nucleophilicity Differences: The amino group is generally a better nucleophile than the phenolic hydroxyl group.[10] Running the reaction under neutral or slightly basic conditions typically favors N-acylation. 2. pH Control: In the synthesis of compounds like paracetamol from p-aminophenol, the reaction is often carried out in an acidic medium where the amino group is protonated and less reactive, followed by neutralization to allow for N-acylation.[11] However, for selective N-acylation, avoiding strongly acidic conditions that deactivate the amine is crucial. |

| Product Discoloration (Pink, Brown, or Black) | Oxidation of Aminophenyl Starting Material or Product: Aminophenols, in particular, are susceptible to oxidation, forming colored quinone-type impurities.[12][13] | 1. Use High-Purity Starting Materials: Ensure the aminophenyl compound is pure and free from oxidized impurities. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Purification with Activated Carbon: During workup or recrystallization, treatment with activated carbon can effectively adsorb colored impurities.[14] |

| Difficult Purification | Similar Polarity of Product and Impurities: Byproducts or unreacted starting materials have similar chromatographic behavior to the desired product. | 1. Optimize Recrystallization Solvent: A good recrystallization solvent will dissolve the compound well when hot and poorly when cold, leaving impurities dissolved in the mother liquor.[14] 2. Column Chromatography Optimization: If recrystallization is ineffective, use column chromatography. Experiment with different solvent systems (eluent) to achieve better separation on the TLC plate before scaling up the column.[8] A shallower solvent gradient can also improve separation.[14] |

Visualizing the Troubleshooting Workflow

To aid in diagnosing experimental issues, the following workflow provides a logical progression for troubleshooting.

Caption: A systematic workflow for troubleshooting N-acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent should I choose: acyl chloride, anhydride, or carboxylic acid?

A1: The choice depends on the reactivity of your aminophenyl compound and the desired reaction conditions.

-

Acyl chlorides are the most reactive and are often used for less nucleophilic amines. Reactions are typically fast but require a base to neutralize the HCl byproduct.[5][7]

-

Acid anhydrides are also highly effective and are a common choice.[1] They are less sensitive to moisture than acyl chlorides and the carboxylic acid byproduct is less corrosive than HCl.

-

Carboxylic acids are the least reactive and require coupling agents (e.g., EDC, DCC) or harsh conditions (high temperature) for amide formation.[15] They are, however, often more stable, less expensive, and produce water as the only byproduct, making them a "greener" option.

Q2: What is the Schotten-Baumann reaction and when should I use it?

A2: The Schotten-Baumann reaction specifically refers to the acylation of amines (or alcohols) with acyl chlorides in the presence of an aqueous base.[7][16][17] This two-phase system is advantageous because the base in the aqueous phase neutralizes the generated HCl, while the organic starting materials and product remain in the organic phase.[7] It is a robust and widely used method, particularly for simple acylations.

Q3: My aminophenyl compound has other functional groups. How can I ensure chemoselectivity for N-acylation?

A3: For compounds like aminophenols, the amino group is inherently more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions.[10][18] If your compound has other sensitive functional groups, using milder acylating agents like carboxylic acids with specific coupling reagents at room temperature can improve selectivity. For highly sensitive substrates, enzymatic catalysis, for instance using an immobilized lipase, can offer excellent chemoselectivity.[19]

Q4: Can N-acylation be performed without a solvent?

A4: Yes, solvent-free or "neat" reactions are a viable and often advantageous green chemistry approach.[1] These reactions are frequently facilitated by microwave irradiation, which can significantly reduce reaction times and sometimes improve yields. This method is particularly effective for the acylation of anilines with acetic anhydride.

Experimental Protocols

The following are detailed, step-by-step protocols for common N-acylation procedures.

Protocol 1: General N-Acetylation of an Aniline using Acetic Anhydride in an Aqueous Medium

This protocol is adapted from a standard procedure for the acetylation of aniline and is applicable to many aminophenyl compounds.[3][20]

-

Dissolution and Salt Formation: Dissolve the aminophenyl compound (1.0 eq) in water. Note that many anilines are poorly soluble. Add concentrated hydrochloric acid (approx. 1.0 eq) to form the hydrochloride salt, which should be more soluble.

-

Preparation of Reagents: In a separate flask, prepare a solution of sodium acetate (approx. 1.1 eq) in water. Measure out acetic anhydride (1.1-1.2 eq).

-

Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride in one portion. Immediately follow with the addition of the sodium acetate solution.

-

Precipitation and Isolation: The N-acetylated product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts and acids.

-

Purification: Dry the crude product. Recrystallize from a suitable solvent, such as aqueous ethanol, to obtain the pure N-acetylated aminophenyl compound.[3]

Protocol 2: N-Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This protocol outlines the classic Schotten-Baumann reaction for the synthesis of amides.

-

Reaction Setup: Dissolve the aminophenyl compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a stir bar. In a separate dropping funnel, place the acyl chloride (1.0-1.1 eq) dissolved in a small amount of the same organic solvent.

-

Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the flask containing the amine.

-

Acylation: With vigorous stirring, add the acyl chloride solution dropwise from the dropping funnel to the two-phase mixture. Maintain the temperature with an ice bath if the reaction is highly exothermic.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a period (e.g., 30 minutes to a few hours), monitoring the reaction by TLC.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, then with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography.

Visualizing the N-Acylation Mechanism

The following diagram illustrates the general mechanism for the N-acylation of an aminophenyl compound with an acyl chloride, a fundamental process in organic chemistry.

Caption: Mechanism of N-acylation with an acyl chloride.

Conclusion

The N-acylation of aminophenyl compounds is a versatile and powerful reaction. By understanding the underlying chemical principles, anticipating common challenges, and applying systematic troubleshooting, researchers can confidently and efficiently synthesize a vast array of valuable amide products. This guide serves as a living document, and we encourage feedback and questions to further enhance its value to the scientific community.

References

-

N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Zhang, Y., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 14(3), 103009. [Link]

- Peterson, H. J. (1999). Process for the preparation of N-acylated aminophenols.

-

Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]

-

Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9252-9263. [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]

-

When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018). Quora. [Link]

-

Mekhalfia, A., & Boukhris, S. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1931-1937. [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 498. [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

- Process for purification of n-acetyl-p-aminophenol. (1973).

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Purification of N-acetyl aminophenols. (1989). European Patent Office. [Link]

-

Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 16917-16926. [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2018). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5144-5147. [Link]

-

Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

-

Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (2012). ResearchGate. [Link]

- Process for preparing color-stabilized acetaminophen. (1994).

-

Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (2023). International Journal of Creative Research Thoughts. [Link]

-

El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11049. [Link]

-

N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]

-

Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. (2020). CHEMSOLVE.NET. [Link]

- PURIFICATION OF p-AMINOPHENOL. (1973).

-

schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN. (2020, March 21). YouTube. [Link]

-

Reaction of anilines and amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]

- 12. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Validating the Biological Activity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone: A Comparative Guide for Researchers

For drug development professionals and researchers, the initial characterization of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the validation of the biological activity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone, a compound with limited published data. Based on structural similarities to known kinase inhibitors, we hypothesize that this compound may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.

This document outlines a series of experiments to test this hypothesis, comparing the activity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone with a well-characterized p38 MAPK inhibitor, SB203580. The experimental design emphasizes scientific integrity, providing self-validating protocols and a clear rationale for each step.

Introduction and Rationale

The compound 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone (CAS No. 285984-41-0) possesses a morpholine moiety, a common feature in many biologically active compounds that can enhance solubility and bioavailability[1][2]. While direct biological data for this specific molecule is scarce, its structural components suggest potential interactions with protein kinases. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation[3]. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention[3][4]. Therefore, we propose to investigate 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone as a potential inhibitor of p38 MAPK.

Our validation strategy will follow a tiered approach, beginning with a direct biochemical assay to assess its inhibitory effect on the p38 MAPK enzyme. Subsequently, we will evaluate its impact on cell viability and its ability to modulate the p38 MAPK signaling pathway in a cellular context. For comparative analysis, the well-established p38 MAPK inhibitor, SB203580, will be used as a positive control throughout the experiments.

Experimental Validation Workflow

The following diagram illustrates the proposed workflow for validating the biological activity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone.

Caption: Experimental workflow for validating the biological activity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone.

Tier 1: Biochemical Validation of p38 MAPK Inhibition

The initial step is to determine if 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone directly inhibits the enzymatic activity of p38 MAPK in a cell-free system. This provides a direct measure of the compound's potency and is crucial for establishing its mechanism of action.[5][6]

In Vitro p38 MAPK Kinase Assay

Objective: To quantify the inhibitory effect of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone on p38 MAPK activity and determine its half-maximal inhibitory concentration (IC50).

Methodology: A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone and SB203580 (positive control) in DMSO.

-

Prepare a serial dilution of the test compound and the positive control.

-

Prepare the p38 MAPK enzyme, substrate (e.g., ATF2), and ATP solution in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted compounds to a 384-well plate.

-

Add the p38 MAPK enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the luminescence according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Expected Data and Interpretation

The results of the in vitro kinase assay can be summarized in a table comparing the IC50 values of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone and SB203580.

| Compound | p38 MAPK IC50 (nM) |

| 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone | To be determined |

| SB203580 (Positive Control) | ~50-100 nM |

A low nanomolar IC50 value for 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone would indicate potent inhibition of p38 MAPK activity, warranting further investigation in a cellular context.

Tier 2: Cellular Validation of Biological Activity

Following the biochemical validation, it is essential to assess the compound's activity in a cellular environment. This will determine its cell permeability, its effect on cell viability, and its ability to modulate the p38 MAPK signaling pathway within a living system.

MTT Cell Viability Assay

Objective: To evaluate the cytotoxicity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone and determine a non-toxic concentration range for subsequent cellular assays.

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Experimental Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., RAW 264.7 macrophage cells) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone and SB203580 for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the cytotoxic concentration 50 (CC50).

-

Western Blot Analysis of the p38 MAPK Pathway

Objective: To determine if 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone inhibits the phosphorylation of p38 MAPK and its downstream targets in a cellular context.

Methodology: Western blotting is a technique used to detect specific proteins in a sample.[9] We will assess the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

Experimental Protocol:

-

Cell Treatment:

-

Treat cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of sub-toxic concentrations of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone or SB203580.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract the total protein.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-p38 and total p38.

-

Incubate with a secondary antibody and detect the protein bands using a chemiluminescence or fluorescence imaging system.

-

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the proposed point of inhibition by 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone.

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Expected Data and Interpretation

The Western blot results will provide a qualitative and semi-quantitative assessment of the compound's effect on the p38 MAPK pathway. A significant decrease in the levels of p-p38 in cells treated with 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone, similar to the effect of SB203580, would confirm its inhibitory activity in a cellular context.

| Treatment | p-p38 Level (relative to total p38) |

| Vehicle Control | Low |

| LPS | High |

| LPS + 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone | Reduced |

| LPS + SB203580 | Reduced |

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial validation of the biological activity of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone as a potential p38 MAPK inhibitor. Successful validation through these experiments would provide a strong rationale for further preclinical development, including:

-

Kinase Selectivity Profiling: Assessing the compound's activity against a broader panel of kinases to determine its selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's anti-inflammatory effects in animal models of disease.

-

Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion, and safety profile.

By following this structured and comparative approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel small molecules like 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone.

References

- Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.

- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726.

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131.

- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358–1375.

-

ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]

Sources

- 1. Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941) [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pagepressjournals.org [pagepressjournals.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Morpholine-Based Scaffolds: Benchmarking 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone for PI3K Inhibition

Introduction: The Significance of the Morpholine Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The morpholine ring is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, metabolic stability, and ability to form crucial hydrogen bond interactions with biological targets.[1][2] Its presence is particularly notable in the field of kinase inhibitors, where the morpholine oxygen often acts as a key hinge-binding element, anchoring the inhibitor to the ATP-binding site of the enzyme.[3]

One of the most critical signaling pathways in cellular biology, and frequently dysregulated in cancer, is the phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][5][6] This pathway governs essential processes like cell growth, proliferation, and survival.[4][5] Consequently, PI3K has emerged as a high-priority target for anticancer drug development. Many potent PI3K inhibitors, such as Pictilisib (GDC-0941), leverage a morpholine moiety to achieve high-affinity binding.[3][7][8]

This guide introduces 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone , a novel chemical entity featuring the core morpholine structure. While its specific biological activities are not extensively documented, its structure presents a compelling starting point for kinase-targeted drug discovery. Here, we outline a comprehensive benchmarking framework to evaluate this scaffold's potential as a PI3K inhibitor. We will compare its hypothetical performance against two well-characterized, morpholine-containing clinical candidates:

-

Pictilisib (GDC-0941): A potent, oral pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[9][10]

-

Alpelisib (BYL719): The first FDA-approved PI3K inhibitor, which selectively targets the p110α isoform and is used for certain types of breast cancer.[11][12][13]

This guide will provide researchers and drug development professionals with the rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously assess new morpholine-based chemical matter.

Comparative Analysis of Scaffolds

The central hypothesis is that the morpholine ring of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone can function as a hinge-binder, while the 3-aminophenyl group occupies the solvent-exposed region of the PI3K active site. How this relatively simple substitution compares to the complex, decorated heterocyclic systems of Pictilisib and Alpelisib is a key question this benchmarking process aims to answer.

| Compound | Scaffold Features | Known Target Profile | Clinical Status |